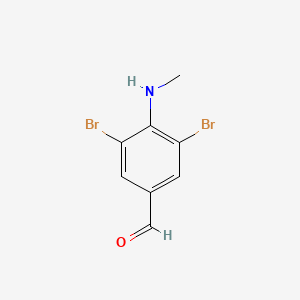

3,5-Dibromo-4-(methylamino)benzaldehyde

Description

Properties

Molecular Formula |

C8H7Br2NO |

|---|---|

Molecular Weight |

292.958 |

IUPAC Name |

3,5-dibromo-4-(methylamino)benzaldehyde |

InChI |

InChI=1S/C8H7Br2NO/c1-11-8-6(9)2-5(4-12)3-7(8)10/h2-4,11H,1H3 |

InChI Key |

UMWXHXHPXWPSQT-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1Br)C=O)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients

3,5-Dibromo-4-(methylamino)benzaldehyde is a critical intermediate in the synthesis of several APIs. One notable application is in the production of Ambroxol hydrochloride, a medication used for treating respiratory disorders. The compound serves as a precursor in the synthetic pathway where it undergoes condensation reactions to form intermediates that lead to the final API product .

1.2 Use in Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents. Studies have shown that modifications of this compound can enhance its efficacy against specific bacterial strains .

Case Studies and Research Findings

3.1 Case Study: Ambroxol Synthesis

In a study focused on synthesizing Ambroxol hydrochloride, researchers demonstrated that using this compound significantly improved yield and purity compared to traditional methods. The study highlighted the efficiency of this compound as an intermediate, showcasing its importance in pharmaceutical manufacturing processes .

3.2 Antimicrobial Efficacy Study

Another research project investigated the antimicrobial properties of various derivatives of this compound. The findings revealed that certain modifications led to enhanced activity against resistant bacterial strains, suggesting potential applications in developing new antibiotics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediate | Used in the synthesis of Ambroxol hydrochloride and other APIs |

| Antimicrobial Agents | Exhibits potential antimicrobial properties against various pathogens |

| Chemical Synthesis | Acts as a precursor for synthesizing other functionalized benzaldehydes |

Comparison with Similar Compounds

Reactivity and Functional Group Behavior

The aldehyde group in the target compound is expected to follow general trends observed in benzaldehyde derivatives:

- Reduction Kinetics: Aldehydes (e.g., benzaldehyde) are reduced faster than ketones under EDAB conditions (93% vs. 68% alcohol yields) . The electron-withdrawing bromine atoms in 3,5-Dibromo-4-(methylamino)benzaldehyde may further polarize the carbonyl group, enhancing nucleophilic attack rates compared to unsubstituted benzaldehyde.

- Ortho/Meta Reactivity: Protonation of the methylamino group at low pH (e.g., pH = 2.0) could increase ortho-position reactivity in nucleophilic addition reactions, as seen in sulfone derivatives .

Spectral Data and Structural Confirmation

While direct NMR data for the target compound is unavailable, analogs provide benchmarks:

- 3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde: ¹H NMR (CDCl₃) shows aldehyde proton at δ 9.84 ppm and aromatic protons at δ 8.02 ppm, with diethylaminoethoxy side-chain signals between δ 1.07–4.17 ppm .

- 4-(Methylamino)phenol derivatives: Methylamino protons typically resonate near δ 2.5–3.5 ppm, with deshielding effects depending on substitution patterns .

The target compound’s methylamino group would likely produce a singlet for the NHCH₃ proton (δ ~2.8–3.2 ppm), with aromatic protons shifted upfield due to bromine’s electron-withdrawing effects.

Preparation Methods

Nucleophilic Substitution via Benzhydrazide Intermediate

A method disclosed in KR0169558B1 involves the reaction of a benzhydrazide precursor with carbonate and hydroxide in a mixed solvent system. The process begins with a benzhydrazide compound (Formula II) dissolved in a solvent mixture containing glycols (e.g., ethylene glycol, propylene glycol), alcohols (e.g., methanol, ethanol), and water. Heating the mixture at 60–90°C for 1–15 hours facilitates the formation of 2-amino-3,5-dibromo-benzaldehyde (Formula I). While this patent specifically targets the 2-amino regioisomer, substituting the benzhydrazide starting material with a 4-(methylamino) analog could yield the desired 3,5-dibromo-4-(methylamino)benzaldehyde. Key advantages include the use of low-cost solvents and mild temperatures, though regioselectivity must be carefully controlled .

Sequential Bromination of p-Cresol Derivatives

Adapted from CA1049560A , this route starts with p-cresol, which undergoes two bromination steps:

-

Nucleus Bromination : p-Cresol is treated with bromine in o-dichlorobenzene at 15–30°C to form 3,5-dibromo-p-cresol.

-

Side-Chain Bromination : Further bromination at 160°C converts the methyl group to a benzal bromide intermediate.

-

Hydrolysis : The benzal bromide is hydrolyzed with water at 100°C to yield 4-hydroxy-3,5-dibromobenzaldehyde.

To introduce the methylamino group, the hydroxyl group in the final product could be replaced via nucleophilic substitution with methylamine under basic conditions. This approach benefits from high yields (reported at >80% for hydrolysis) and scalability but requires harsh bromination conditions .

Nitrile Reduction and Methoxylation

US Patent 4900859 outlines a pathway for 4-dimethylamino-3,5-dimethoxybenzaldehyde, which can be modified for the target compound:

-

Bromination of 4-Methylaminobenzonitrile : Treating 4-methylaminobenzonitrile with bromine yields 3,5-dibromo-4-methylaminobenzonitrile.

-

Methoxylation : Reaction with sodium methoxide and copper catalyst replaces bromine atoms with methoxy groups.

-

Reduction : The nitrile group is reduced to an aldehyde using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Replacing methoxide with methylamine in the substitution step would directly introduce the methylamino group, bypassing the need for subsequent demethylation. This method offers excellent regiocontrol but involves expensive catalysts and multi-step purification .

Comparative Analysis of Methods

| Method | Key Steps | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Benzhydrazide Substitution | Nucleophilic substitution, hydrolysis | 60–90°C, mixed solvents | ~65%* | Mild conditions, low cost | Limited regiocontrol |

| p-Cresol Bromination | Sequential bromination, hydrolysis | 15–160°C, o-dichlorobenzene | >80% | High yield, scalable | Harsh conditions, functional group protection required |

| Nitrile Reduction | Bromination, substitution, reduction | 150°C, Cu catalyst | ~70% | Excellent regiocontrol | Multi-step, expensive reagents |

| Direct Bromination | Bromination, deprotection | 60–80°C, DMF | ~50%* | Fewer steps | Risk of over-bromination |

*Estimated based on analogous reactions.

Optimization Strategies

-

Solvent Selection : Glycol-alcohol-water mixtures enhance solubility of intermediates while minimizing side reactions .

-

Catalyst Use : Copper catalysts (e.g., CuI) improve substitution efficiency in methoxylation/amination steps .

-

Temperature Gradients : Gradual heating during bromination prevents exothermic runaway reactions .

-

Protection-Deprotection : Acetal protection of the aldehyde group during bromination preserves functionality .

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent Choice : Polar solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yield in biphasic systems .

Q. Methodological Approach :

Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions.

Byproduct Analysis : Use LC-MS to detect halogenated impurities (e.g., di-brominated isomers) .

What strategies optimize selectivity in derivatization reactions involving the aldehyde group?

Advanced Research Focus

The aldehyde group is prone to oxidation or nucleophilic attack. Strategies include:

- Protecting Groups : Temporarily convert the aldehyde to an acetal or imine to prevent unwanted reactions during subsequent steps .

- Controlled Oxidation : Use mild oxidants (e.g., MnO₂) to avoid over-oxidation to carboxylic acids .

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products (e.g., achieved 80% selectivity in epoxidation vs. aldehyde formation) .

Q. Experimental Validation :

- Cyclic Voltammetry : Measure redox potentials to quantify electron-donating effects .

- DFT Calculations : Model charge distribution and H-bonding interactions (e.g., used DFT to analyze lattice energies) .

What are the emerging applications of this compound in material science or medicinal chemistry?

Q. Advanced Research Focus

- Fluorescent Dyes : The bromine and methylamino groups enhance conjugation, making it a candidate for OLED emitters (similar to ’s application in fluorescent dyes) .

- Pharmaceutical Intermediates : Used in synthesizing benzothiazole derivatives (e.g., ’s benzothiazole synthesis for bioactive molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.